

An In-Depth Technical Guide to 3-(Ethylthio)propanol (CAS 18721-61-4)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Ethylthio)propanol

Cat. No.: B099254

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As Senior Application Scientist, it is my privilege to present this comprehensive technical guide on **3-(Ethylthio)propanol**. This document moves beyond a simple recitation of data points to provide a deeper, more instructive understanding of this versatile thioether alcohol. Our aim is to equip researchers, particularly those in the fields of medicinal chemistry and drug development, with the foundational knowledge and practical insights necessary to effectively utilize this compound in their work. We will explore not just the "what" of its properties, but the "why" behind its reactivity and potential applications, grounding our discussion in the fundamental principles of organic chemistry and providing actionable experimental context.

Molecular Identity and Physicochemical Landscape

3-(Ethylthio)propanol, registered under CAS number 18721-61-4, is a bifunctional molecule featuring a primary alcohol and a thioether moiety. This unique combination of functional groups dictates its chemical behavior and potential utility as a building block in organic synthesis.

Chemical Structure and Identifiers

The structural representation of **3-(Ethylthio)propanol** provides immediate insight into its reactivity, highlighting the nucleophilic sulfur atom and the hydroxyl group capable of a range of

transformations.

Caption: Chemical structure of **3-(Ethylthio)propanol**.

Key Identifiers:

- IUPAC Name: 3-(Ethylsulfanyl)propan-1-ol[1][2]
- Synonyms: 3-(Ethylthio)-1-propanol, Ethyl 3-hydroxypropyl sulfide[1][2]
- Molecular Formula: C₅H₁₂OS[1][2]
- Molecular Weight: 120.21 g/mol [1][2][3]
- InChI: InChI=1S/C5H12OS/c1-2-7-5-3-4-6/h6H,2-5H2,1H3[1]
- SMILES: CCSCCO[1]

Physicochemical Properties

The physical properties of **3-(Ethylthio)propanol** are summarized in the table below. These data are critical for experimental design, particularly in determining appropriate solvents, reaction temperatures, and purification methods.

Property	Value	Source(s)
Appearance	Colorless to pale yellow liquid	[4]
Boiling Point	103-104 °C at 15 torr; 173-175 °C at 760 mmHg	[1][2][4]
Density	0.992 g/cm ³	[1][2]
Refractive Index (n ²⁰ /D)	1.480 - 1.486	[4]
Flash Point	75 - 85 °C	[2][4]
Solubility	Soluble in alcohol; slightly soluble in water	[4]
Vapor Pressure	0.394 mmHg at 25 °C (estimated)	[2][4]
logP (o/w)	0.927 - 1.122 (estimated)	[4][5]

Synthesis and Manufacturing

While specific, detailed protocols for the synthesis of **3-(ethylthio)propanol** are not abundant in readily available literature, a logical and established synthetic route can be inferred from fundamental organic chemistry principles. A common and efficient method for the preparation of such thioethers is the anti-Markovnikov addition of a thiol to an alkene, or the nucleophilic substitution of a suitable leaving group by a thiolate.

A plausible and industrially scalable approach involves the reaction of ethanethiol with allyl alcohol. This can proceed via a radical addition mechanism, often initiated by UV light or a radical initiator, to yield the desired **3-(ethylthio)propanol**.

Alternatively, a two-step synthesis can be envisioned, starting with 3-chloropropanol. The hydroxyl group can be protected, followed by nucleophilic substitution of the chloride with sodium ethanethiolate. Subsequent deprotection of the alcohol would yield the final product.

A related synthesis for the analogous 3-mercaptopropanol involves the addition of thioacetic acid to allyl alcohol, followed by hydrolysis. This mercaptan could then be alkylated with an ethyl halide to produce **3-(ethylthio)propanol**.

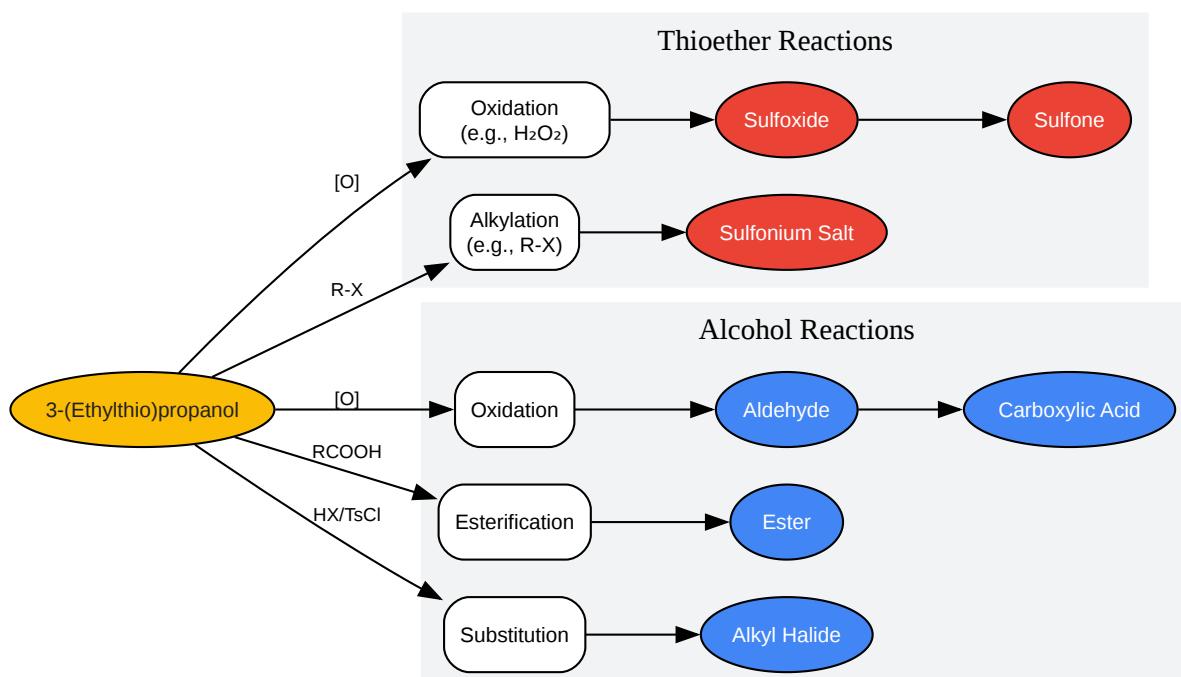
Reactivity Profile

The reactivity of **3-(ethylthio)propanol** is governed by its two primary functional groups: the thioether and the primary alcohol. Understanding the interplay and individual reactivity of these groups is key to its application in multi-step synthesis.

Reactions of the Thioether Group

The sulfur atom in the thioether is nucleophilic, making it susceptible to a variety of electrophilic reactions.

- **Oxidation:** Thioethers can be readily oxidized to sulfoxides and subsequently to sulfones.^[6] This transformation is highly significant in drug metabolism and can be a strategy for modifying the polarity and biological activity of a molecule. The choice of oxidizing agent (e.g., hydrogen peroxide, peroxy acids) and reaction conditions will determine the extent of oxidation.
- **Alkylation:** The sulfur atom can act as a nucleophile and react with alkyl halides to form sulfonium salts. These salts are good leaving groups and can be used in various synthetic transformations.
- **Metal Coordination:** The lone pairs on the sulfur atom allow for coordination to various metal centers, a property that can be exploited in catalysis or the design of metal-binding pharmacophores.


Reactions of the Primary Alcohol Group

The primary alcohol functionality offers a wide array of synthetic possibilities.

- **Oxidation:** Primary alcohols can be oxidized to aldehydes or carboxylic acids, depending on the choice of reagent and reaction conditions.^{[1][3][7]} For example, using a mild oxidizing agent like pyridinium chlorochromate (PCC) will typically yield the corresponding aldehyde, while stronger oxidants like potassium permanganate or chromic acid will lead to the carboxylic acid.
- **Esterification:** The hydroxyl group can react with carboxylic acids, acid chlorides, or anhydrides to form esters. This is a common reaction for prodrug strategies, where the ester

linkage can be cleaved *in vivo* to release the active parent molecule.

- Etherification: Deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide (Williamson ether synthesis), will produce an ether.
- Substitution: The hydroxyl group can be converted into a good leaving group (e.g., by reaction with tosyl chloride to form a tosylate) and subsequently displaced by a variety of nucleophiles in an S_N2 reaction.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. savemyexams.com [savemyexams.com]
- 2. Thioethers: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. csueastbay.edu [csueastbay.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-(Ethylthio)propanol (CAS 18721-61-4)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b099254#3-ethylthio-propanol-cas-number-18721-61-4-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com